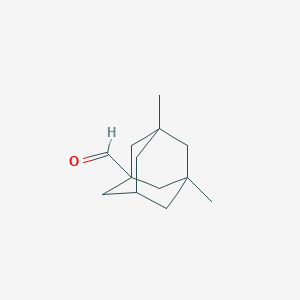

3,5-Dimethyladamantane-1-carboxaldehyde

Description

3,5-Dimethyladamantane-1-carboxaldehyde is a functionalized adamantane derivative featuring two methyl groups at positions 3 and 5 and a formyl (-CHO) group at position 1. Adamantane derivatives are renowned for their rigid, diamondoid hydrocarbon structure, which confers exceptional thermal stability and lipophilicity. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing neurologically active agents like memantine analogs . The aldehyde’s reactivity makes it a versatile precursor for further chemical modifications, such as condensation or nucleophilic addition reactions.

Properties

CAS No. |

58727-83-6 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3,5-dimethyladamantane-1-carbaldehyde |

InChI |

InChI=1S/C13H20O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h9-10H,3-8H2,1-2H3 |

InChI Key |

ZFCPYPXVLWGIQW-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between 3,5-Dimethyladamantane-1-carboxaldehyde and related adamantane or aromatic aldehydes:

Functional Group Reactivity

- Aldehydes: this compound exhibits typical aldehyde reactivity, such as oxidation to carboxylic acids or participation in Schiff base formation.

- Carboxylic Acids : 3,5-Dimethyladamantane-1-carboxylic acid is less reactive than the aldehyde but serves as a stable intermediate in drug synthesis. Its acidity (pKa ~4–5) facilitates salt formation for improved bioavailability .

- Alcohols : 3,5-Dimethyladamantane-1-ol can be oxidized to the aldehyde or carboxylic acid, making it a strategic precursor in multi-step syntheses .

Physicochemical Properties

- Solubility : The adamantane derivatives exhibit low water solubility due to their hydrophobic framework. Chroman-3-carbaldehyde, with its aromatic ring, may have slightly better solubility in organic solvents .

- Thermal Stability : Adamantane derivatives generally demonstrate high thermal stability (>200°C), whereas Chroman-3-carbaldehyde’s fused ring system may confer lower thermal resistance .

- Molecular Weight : The aldehyde (MW ~190) bridges the gap between the lighter alcohol (MW 180.15) and heavier carboxylic acid (MW 207.29), influencing its diffusion and pharmacokinetic profiles .

Preparation Methods

Key Steps:

-

Bromination of 1,3-Dimethyladamantane :

-

Formylation of 1-Bromo-3,5-Dimethyladamantane :

-

Reagents : Formyl lithium (LiCHO) or formyl Grignard reagents.

-

Conditions : Low temperatures (e.g., −78°C) to prevent side reactions.

-

Outcome : 3,5-Dimethyladamantane-1-carboxaldehyde.

-

Mechanism : Nucleophilic substitution (SN2) or radical pathways, though steric hindrance at the bridgehead may limit efficiency.

-

Formamide-Based Formylation

Inspired by formamidation protocols for related adamantane derivatives, this method adapts acidic conditions to introduce a formyl group.

Key Steps:

-

Direct Formylation with Formamide :

-

Hydrolysis to Aldehyde :

| Parameter | Formamidation | Hydrolysis |

|---|---|---|

| Acid Strength | 90–100% H₂SO₄ | 36–37% HCl |

| Reaction Time | 1–10 hours | 2 hours |

| Yield | ~85% | ~95% |

Radical Formylation

Radical pathways enable functionalization at less reactive sites, leveraging adamantane’s stability.

Key Steps:

-

Radical Initiation :

-

Reagents : AIBN (azobisisobutyronitrile), formyl radicals.

-

Conditions : UV or thermal initiation.

-

Outcome : Radical intermediate at the bridgehead.

-

-

Formyl Group Addition :

Oxidation of Alcohols

Though challenging due to adamantane’s tertiary positions, controlled oxidation may yield aldehydes.

Key Steps:

-

Introduction of Primary Alcohol :

-

Reagents : Hydroboration-oxidation agents (e.g., BH₃·THF).

-

Conditions : Alkene precursor, followed by oxidation.

-

-

Oxidation to Aldehyde :

-

Reagents : PCC (pyridinium chlorochromate).

-

Conditions : Mild, anhydrous conditions.

-

Outcome : Aldehyde.

-

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| PCC | CH₂Cl₂, RT | ~60% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Bromination-Formylation | High regioselectivity | Steric hindrance in substitution |

| Formamide-Based | Mild conditions, high yields | Multi-step process |

| Radical Formylation | Functionalization at inert sites | Moderate yields, complex setup |

| Oxidation | Direct pathway to aldehyde | Requires primary alcohol precursor |

Industrial and Research Applications

This compound serves as a precursor in:

Q & A

Basic: What established synthetic routes are available for 3,5-Dimethyladamantane-1-carboxaldehyde, and what parameters critically influence yield?

The compound is synthesized via formylation of 3,5-dimethyladamantane derivatives. A two-step procedure involves nitration followed by formylation using reagents like formamide. Critical parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may lead to side reactions (e.g., decomposition of intermediates) .

- Molar ratios : Optimizing the ratio of formamide to the adamantane precursor (e.g., 2:1) maximizes yield by ensuring complete conversion of intermediates .

- Catalyst selection : Acidic conditions (e.g., HNO₃) facilitate nitration, while controlled pH during formylation prevents over-oxidation .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what spectral features are diagnostic?

- NMR :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 192 for C₁₃H₂₀O) and fragmentation patterns (loss of CHO group) confirm molecular weight and stability .

- Liquid Chromatography (LC) : Retention time and UV absorption (λ ~270 nm) assess purity and detect impurities .

Advanced: How can reaction conditions be optimized to enhance purity during synthesis?

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions while ensuring intermediate stability .

- In-situ Monitoring : Techniques like TLC or inline IR spectroscopy track aldehyde formation, allowing real-time adjustments .

- Post-synthesis Purification : Column chromatography (silica gel, hexane/EtOAc eluent) removes unreacted precursors and byproducts .

Advanced: What are the stability profiles of this compound under varying storage conditions?

- Thermal Stability : Degrades above 150°C; store at 2–8°C in amber vials to prevent aldehyde oxidation .

- Light Sensitivity : UV exposure induces radical formation; use inert atmospheres (N₂/Ar) for long-term storage .

- Hydrolytic Sensitivity : Susceptible to moisture; lyophilization or desiccant-containing containers are recommended .

Application: What is the role of this compound in synthesizing pharmaceutical agents like Memantine derivatives?

This compound is a key intermediate in synthesizing N-alkylated adamantane amines. For example:

- Memantine Synthesis : Reductive amination of the aldehyde group with methylamine yields the primary amine backbone, followed by HCl salt formation .

- Derivative Development : Functionalization at the aldehyde position (e.g., Schiff base formation) enables access to neuroprotective or antiviral analogs .

Data Contradiction: How should discrepancies in yield data across studies be resolved?

- Parameter Standardization : Compare reaction conditions (e.g., molar ratios, catalysts) to identify outliers. For instance, yields drop below 60% if formamide ratios exceed 3:1 .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% in HPLC purity measurements) and replicate experiments under controlled conditions .

Safety: What precautions are essential when handling this compound?

- Toxicity : Limited acute toxicity data; assume irritant properties and use PPE (gloves, goggles) .

- Spill Management : Neutralize with sodium bisulfite (for aldehyde groups) and dispose via hazardous waste protocols .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

Computational Modeling: How can molecular simulations predict reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.